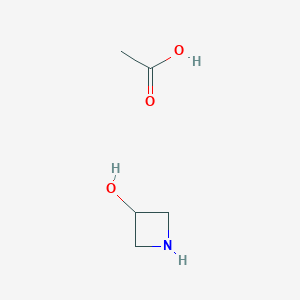
3-Hydroxyazetidine acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxyazetidine acetate is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both hydroxyl and acetate functional groups in its structure makes it a versatile intermediate for further chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 3-hydroxyazetidine involves the photochemical flow synthesis. This method utilizes a Norrish-Yang cyclization reaction, where an acyclic 2-amino ketone precursor undergoes photochemical excitation. The process involves an excited state intermolecular cyclization, leading to the formation of the azetidine ring .
Industrial Production Methods: In an industrial setting, the synthesis of 3-hydroxyazetidine acetate can be achieved through a series of reactions starting from t-butylamine and epichlorohydrin. The process involves a cyclization reaction followed by acetylation and deacetylation steps. This method ensures high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxyazetidine acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions include various substituted azetidines, ketones, aldehydes, and alcohol derivatives .
Aplicaciones Científicas De Investigación
3-Hydroxyazetidine acetate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-hydroxyazetidine acetate involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in synthetic chemistry. The hydroxyl and acetate groups play crucial roles in its reactivity, enabling it to form stable intermediates and products during chemical transformations .
Comparación Con Compuestos Similares
Azetidine: A simpler four-membered nitrogen-containing ring without additional functional groups.
3-Hydroxyazetidine hydrochloride: Similar to 3-hydroxyazetidine acetate but with a hydrochloride group instead of an acetate group.
N-Methylazetidine: An azetidine derivative with a methyl group attached to the nitrogen atom.
Uniqueness: this compound stands out due to the presence of both hydroxyl and acetate groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations compared to its simpler counterparts .
Propiedades
Fórmula molecular |
C5H11NO3 |
|---|---|
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
acetic acid;azetidin-3-ol |
InChI |
InChI=1S/C3H7NO.C2H4O2/c5-3-1-4-2-3;1-2(3)4/h3-5H,1-2H2;1H3,(H,3,4) |
Clave InChI |
BTKWQBRVIUOVSC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1C(CN1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


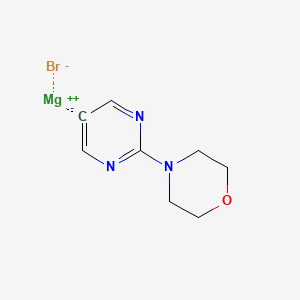
![4-[(Cyclopentyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14890132.png)
![(1S,2S,3S,5S)-3-((3-((1S,2S,3S,4R)-2,3-Dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14890140.png)
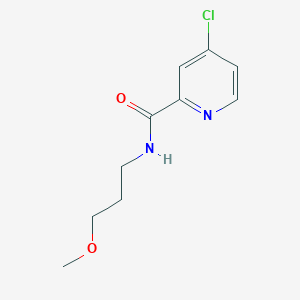
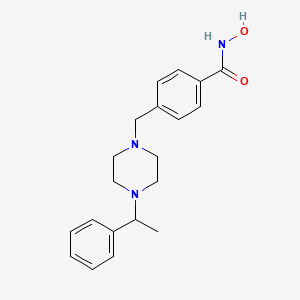
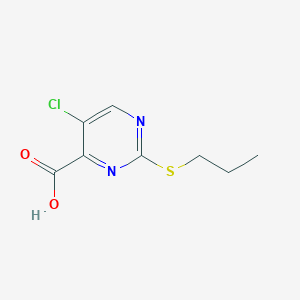
![3-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14890159.png)
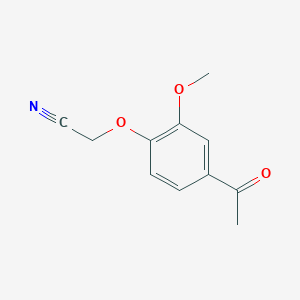
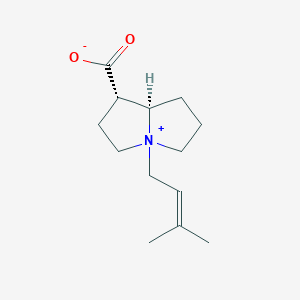
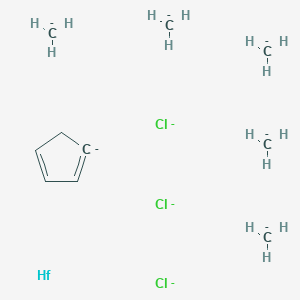
![1'-(2-Ethylphenyl)-5-isopropyl-1',7'-dihydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(5'H)-dione](/img/structure/B14890176.png)

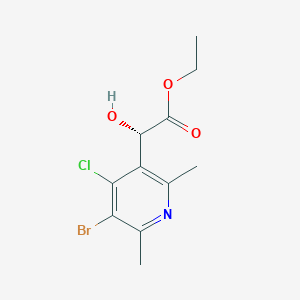
![N~1~-[(E)-(5-phenylfuran-2-yl)methylidene]-1H-benzimidazole-1,2-diamine](/img/structure/B14890188.png)
